molecular formula C9H6IN B082116 6-Iodoquinoline CAS No. 13327-31-6

6-Iodoquinoline

Cat. No. B082116
Key on ui cas rn: 13327-31-6
M. Wt: 255.05 g/mol
InChI Key: WKTASELJZCIVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030305B2

Procedure details

Sodium iodide (4.32 g, 28.8 mmol), Copper (I) iodide (137 mg, 0.72 mmol) and N,N′-Dimethyl-cyclohexane-1,2-diamine (0.227 mL, 1.44 mmol) and 6-Bromoquinoline (3 g, 14.4 mmol) in dioxane (15 mL) were charged in a 25 mL microwave tube. The tube was flushed with Nitrogen and sealed with a Teflon septum and Nitrogen was bubbled in the solution for 10 minutes, allowing the gas to escape through a needle. After the removal of the needle, the reaction mixture was stirred at 110° C. for 15 hours. Then, the green suspension was allowed to reach room temperature, poured into ice-water and extracted with dichloromethane. The organic layer was collected, dried (MgSO4), filtered and concentrated in vacuum. The crude mixture was chromatographied over silica gel with CH2Cl2 100% and CH2Cl2/MeOH:95/5 to yield 3.56 g (97%) of 6-Todoquinoline as a light yellow solid.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
0.227 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Copper (I) iodide
Quantity
137 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].CNC1CCCCC1NC.Br[C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[CH:19][CH:18]=[CH:17]2>O1CCOCC1.[Cu]I>[I:1][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[CH:19][CH:18]=[CH:17]2 |f:0.1|

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.227 mL
Type
reactant
Smiles
CNC1C(CCCC1)NC
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C2C=CC=NC2=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Copper (I) iodide
Quantity
137 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was flushed with Nitrogen
CUSTOM
Type
CUSTOM
Details
sealed with a Teflon septum and Nitrogen
CUSTOM
Type
CUSTOM
Details
was bubbled in the solution for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the removal of the needle
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
95/5 to yield 3.56 g (97%) of 6-Todoquinoline as a light yellow solid

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
IC=1C=C2C=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.